molecular formula C14H14N2O2 B2614536 3-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indole CAS No. 2034377-58-5

3-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indole

Cat. No.: B2614536
CAS No.: 2034377-58-5
M. Wt: 242.278
InChI Key: UMVVIEDXJNYDAK-UHFFFAOYSA-N
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Description

3-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indole is a sophisticated chemical building block that incorporates a rigid, backbone-constrained 2-oxa-5-azabicyclo[2.2.1]heptane scaffold fused to a privileged 1H-indole heterocycle. The 2-oxa-5-azabicyclo[2.2.1]heptane moiety is a carbon-atom bridged morpholine that serves as a versatile platform for generating functional diversity, particularly in the synthesis of conformationally restricted γ-amino acid analogues such as those related to bioactive molecules like baclofen and pregabalin . This bicyclic scaffold imparts significant three-dimensional structure, which can be critical for exploring novel chemical space in drug discovery. The indole group is a ubiquitous structure in medicinal chemistry and is found in numerous biologically active compounds. The fusion of these two systems into a single molecule creates a unique framework with potential applications in various research areas, including the development of new pharmacological tools. While the specific biological profile of this compound is not fully characterized, molecules containing similar constrained bicyclic scaffolds and indole motifs have been investigated for their potential as inhibitors of key biological targets, such as mTOR and PI3 kinases . This product is intended for research and development purposes by qualified laboratory personnel. It is strictly for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1H-indol-3-yl(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c17-14(16-7-10-5-9(16)8-18-10)12-6-15-13-4-2-1-3-11(12)13/h1-4,6,9-10,15H,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVVIEDXJNYDAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indole typically involves multi-step organic reactions. One common approach starts with the preparation of the 2-oxa-5-azabicyclo[2.2.1]heptane core, which can be synthesized via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This intermediate is then coupled with an indole derivative through a series of reactions involving acylation and cyclization steps.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors for better control over reaction conditions and the employment of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling

The bicyclic system’s nitrogen atom can act as a leaving group, enabling palladium-mediated coupling reactions. For example:

  • Conditions : Chloro(2-dicyclohexylphosphino-2′,6′-diisopropoxy-1,1′-biphenyl)[2-(2-aminoethyl)phenyl]palladium(II), RuPhos ligand, sodium tert-butoxide, 1,4-dioxane, 130°C, microwave irradiation .

  • Outcome : Substitution of the nitrogen atom with aryl or heteroaryl groups (e.g., pyridinyl or pyrazolopyridinyl moieties).

Example :
A palladium-catalyzed coupling reaction with a chloropyridine derivative produced a pyridinyl-substituted bicyclic compound with 62.8% yield .

Reagent Conditions Yield
RuPhos palladium complex130°C, 30 min (microwave)62.8%
Sodium tert-butoxide1,4-dioxane solvent

Amidation and Esterification

The carbonyl group in the indole moiety can undergo nucleophilic acyl substitution. Reactions may include:

  • Amide formation : Reaction with amines (e.g., using coupling agents like EDC/HOBt).

  • Esterification : Reaction with alcohols under acidic or basic conditions.

Example :
A related bicyclic compound underwent substitution of a chloromethyl group with a tetrazole-containing benzamide using N-ethyl-N,N-diisopropylamine (DIPEA) and acetonitrile under microwave heating (140°C, 20 min) .

Indole Ring Functionalization

The indole ring can undergo electrophilic substitution reactions, such as:

  • Nucleophilic aromatic substitution : Targeting the 3-position (adjacent to the carbonyl group).

  • Alkylation/Acylation : Using reagents like alkyl halides or acyl chlorides.

Relevant Data :

  • Conditions : DIPEA as a base, methanol or THF as solvent, room temperature or elevated temperatures .

  • Example : Substitution of a chloromethyl group with a bicyclic compound yielded 60.6% product .

Bicyclic System Functionalization

The 2-oxa-5-azabicyclo[2.2.1]heptane core can undergo modifications, such as:

  • Alkylation : Introduction of alkyl groups via nucleophilic substitution (e.g., using alkyl halides and bases like DIPEA).

  • Amination : Reaction with amines to form secondary or tertiary amines.

Example :
A reaction with bromoacetonitrile and DMSO generated a nitrile-substituted derivative, which was further reacted with trisamine .

Palladium-Catalyzed Coupling

Steps :

  • Oxidative addition of the palladium catalyst to the chloropyridine.

  • Transmetallation to form a palladium-aryl bond.

  • Reductive elimination to yield the coupled product .

Nucleophilic Substitution

Steps :

  • Deprotonation of the bicyclic amine using DIPEA.

  • Attack on the electrophilic center (e.g., alkyl halide or acyl chloride).

Challenges and Considerations

  • Stability : The bicyclic system’s strained ring may affect reaction conditions (e.g., high temperatures or prolonged reaction times).

  • Regioselectivity : Substitution on the indole ring requires controlled directing groups.

  • Purity : Use of molecular sieves or prep-HPLC for purification is common .

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structural characteristics allow it to interact with biological macromolecules, making it a candidate for drug development. Its mechanism of action typically involves binding to specific receptors or enzymes, modulating their activity through various interactions such as hydrogen bonding and hydrophobic interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. For example, N-(2-{2-(1H-indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria, with certain derivatives exhibiting significant inhibition zones in assays .

CompoundTarget BacteriaDiameter of Inhibition Zone (mm)
5cS. aureus21
5hB. subtilis22
5bP. aeruginosa62.5 μg/mL (MIC)

Potential as Anticancer Agents

The indole framework is well-known for its anticancer properties. Compounds derived from 3-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indole may be explored for their ability to inhibit tumor growth or induce apoptosis in cancer cells, although specific studies focusing on this application are still emerging.

Synthetic Applications

The synthesis of this compound involves multi-step organic reactions, often starting from simpler bicyclic precursors. The synthetic routes can be optimized for scalability and yield, utilizing techniques such as:

  • Palladium-catalyzed reactions: These are employed for constructing the bicyclic core effectively.
  • Continuous flow reactors: This method enhances control over reaction conditions and minimizes waste, aligning with green chemistry principles .

Material Science Applications

In materials science, the unique structural features of this compound allow it to serve as a building block for synthesizing new materials with specific properties. Its derivatives can be utilized in:

  • Polymer Chemistry: As intermediates for creating polymers with enhanced mechanical or thermal properties.
  • Nanotechnology: Potential use in the development of nanomaterials that leverage the compound's unique chemical behavior.

Case Studies

Several case studies have documented the synthesis and evaluation of compounds related to this compound:

  • Antimicrobial Evaluation Study : This study synthesized various indole derivatives and assessed their antimicrobial activities using standard methods, revealing several candidates with significant efficacy against bacterial strains .
  • Synthesis of γ-Amino Acid Analogues : Researchers utilized the bicyclic structure as a platform for creating diverse functionalized compounds, showcasing the versatility of the compound in generating biologically relevant molecules .

Mechanism of Action

The mechanism by which 3-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indole exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bicyclic structure can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing various molecular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, physicochemical, and functional comparisons with analogous compounds:

Compound Name Structure Molecular Weight Key Features Biological Activity/Advantages References
3-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indole Indole + 2-oxa-5-azabicyclo[2.2.1]heptane (carbonyl linker) ~274.3 (estimated) Rigid bicyclic core, indole aromaticity Improved selectivity in protein binding due to conformational restraint
3-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indazole (BK66224) Indazole + 2-thia-5-azabicyclo[2.2.1]heptane (sulfur substitution) 259.33 Sulfur atom enhances lipophilicity; indazole replaces indole Potential for altered pharmacokinetics (e.g., increased metabolic stability)
(1R,3S,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride Trifluoromethyl-substituted bicyclic core (stereochemistry: 1R,3S,4S) 203.59 Electronegative CF₃ group; three stereocenters Enhanced hydrophobic interactions; stereochemical specificity improves target engagement
Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride Bicyclo[2.2.2]octane with amino and ester groups 246.72 Larger bicyclic system (2.2.2 vs. 2.2.1); amino and ester functionalities Broader conformational flexibility may reduce selectivity but improve solubility
5-(1H-Indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol Indole + 1,3,4-oxadiazole-thiol (no bicyclic core) 245.29 Oxadiazole-thiol linker; no bridged morpholine Antioxidant or antimicrobial potential due to thiol reactivity

Key Observations:

Stereochemistry: Stereoisomeric variants (e.g., 1R,3S,4S vs. 1S,4S) significantly impact target binding and metabolic pathways . Ring Size: Bicyclo[2.2.2]octane derivatives exhibit greater conformational flexibility than the 2.2.1 system, which may reduce selectivity .

Functional Groups :

  • Trifluoromethyl Groups : Enhance binding via hydrophobic interactions and electron-withdrawing effects, as seen in the trifluoromethyl derivative .
  • Carbonyl vs. Thiol Linkers : The carbonyl group in the target compound facilitates hydrogen bonding, while thiol-based linkers (e.g., oxadiazole-thiol) may confer redox activity .

Biological Implications: Bridged morpholines (e.g., 2-oxa-5-azabicyclo[2.2.1]heptane) show superior selectivity in enzyme inhibition compared to non-bridged analogs . Indole derivatives with bicyclic cores are prioritized in drug discovery for their balanced rigidity and pharmacophore compatibility .

Biological Activity

The compound 3-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indole is a member of a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structural formula of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C11H12N2O2
  • Molecular Weight : 204.23 g/mol

The compound features a bicyclic structure that incorporates both nitrogen and oxygen heteroatoms, contributing to its unique chemical properties and biological activities.

Synthesis

Recent studies have explored various synthetic routes to obtain derivatives of 2-oxa-5-azabicyclo[2.2.1]heptanes, which serve as precursors for the target compound. A notable method involves palladium-catalyzed reactions that enable the construction of these bicyclic frameworks efficiently from readily available substrates .

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

  • Neurotransmitter Modulation : The compound has been associated with interactions at GABA receptors, potentially influencing neurotransmission and exhibiting anxiolytic effects similar to FDA-approved drugs like baclofen and pregabalin .
  • Kinase Inhibition : Some derivatives have shown promise as inhibitors of specific kinases, which are critical in various signaling pathways related to cancer and other diseases .

Case Studies and Research Findings

StudyFindings
Study on GABA Analogues Variations in substituents on the bicyclic core led to compounds with enhanced affinity for GABA receptors, suggesting potential for treating anxiety disorders .
Kinase Inhibition Research Identified several derivatives that effectively inhibited Pim kinases, indicating potential applications in cancer therapy .
Synthetic Pathways Exploration Demonstrated efficient synthesis routes for functionalized bicyclic structures, paving the way for further pharmacological exploration .

Pharmacological Implications

The pharmacological implications of this compound are significant given its structural similarity to known therapeutic agents. Its ability to modulate neurotransmitter systems positions it as a candidate for further development in neuropharmacology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indole, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via a multi-step route involving:

Indole functionalization : Introduce a carbonyl group at the 3-position of 1H-indole using formylation reagents (e.g., POCl₃/DMF) .

Bicyclic coupling : React the formylated indole with 2-oxa-5-azabicyclo[2.2.1]heptane using carbodiimide-mediated coupling (e.g., EDCI/HOBt) under inert conditions .

  • Key variables : Reaction temperature (0–25°C), solvent choice (e.g., DCM vs. THF), and stoichiometric ratios of reagents significantly impact purity (target >95%) and yield (typically 60–75%) .

Q. How can the structural integrity of the bicyclo[2.2.1]heptane moiety be confirmed post-synthesis?

  • Analytical workflow :

NMR : Compare <sup>1</sup>H and <sup>13</sup>C NMR spectra with computational models (DFT-based) to validate bridgehead proton environments and carbonyl positioning .

X-ray crystallography : Resolve crystal structures to confirm stereochemistry and bicyclic ring conformation .

Mass spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 285.1234) .

Q. What stability tests are critical for this compound under laboratory storage conditions?

  • Protocols :

  • Thermal stability : Perform accelerated degradation studies at 40°C/75% RH for 4 weeks, monitoring via HPLC for decomposition products (e.g., indole hydrolysis or oxazolidinone ring opening) .
  • Light sensitivity : Store aliquots in amber vials and compare UV-Vis spectra (200–400 nm) before/after exposure to 500 lux light for 48 hours .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Approach :

DFT calculations : Use Gaussian or ORCA to map electron density on the carbonyl carbon and evaluate susceptibility to nucleophilic attack (e.g., by amines or alcohols) .

MD simulations : Simulate solvent effects (e.g., polar aprotic vs. protic) on transition-state stabilization .

  • Validation : Correlate computational predictions with experimental kinetic data (e.g., rate constants for reactions with benzylamine in DMF) .

Q. What strategies resolve conflicting bioactivity data between in vitro and in vivo models?

  • Troubleshooting framework :

Metabolic stability : Assess hepatic microsomal turnover (e.g., human CYP450 isoforms) to identify rapid degradation in vivo .

Protein binding : Measure plasma protein binding (%) via equilibrium dialysis; high binding (>90%) may reduce free drug concentration .

Dose-response recalibration : Use Hill equation modeling to adjust in vitro IC₅₀ values for pharmacokinetic variability .

Q. How does stereoelectronic tuning of the bicyclo[2.2.1]heptane ring affect binding to serotonin receptors?

  • Experimental design :

Analog synthesis : Prepare derivatives with substituents altering ring strain (e.g., methyl groups at bridgehead positions) .

Docking studies : Use AutoDock Vina to predict binding poses in 5-HT receptor crystal structures (e.g., PDB: 6WGT) .

Functional assays : Measure cAMP inhibition in HEK-293 cells expressing 5-HT1A receptors; correlate with computed electrostatic potential maps .

Q. What statistical methods are optimal for analyzing dose-dependent toxicity in zebrafish models?

  • Guidelines :

  • Probit analysis : Fit mortality data to determine LC₅₀ and LC₉₀ values with 95% confidence intervals .
  • ANOVA with post hoc tests : Compare teratogenicity scores (e.g., spine curvature) across treatment groups using Tukey’s HSD .
  • Regression modeling : Relate log-dose to biomarker levels (e.g., acetylcholinesterase activity) using nonlinear mixed-effects models .

Methodological Notes

  • Contradiction management : When spectral data (e.g., NMR) conflict with computational predictions, re-examine solvent effects or consider alternative conformers .
  • Advanced purification : For enantiomeric resolution, employ chiral HPLC (Chiralpak IA column) with hexane/isopropanol gradients .

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